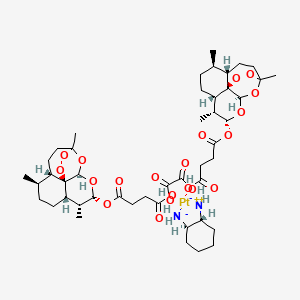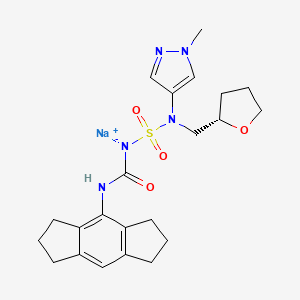
2ZX84Xha42
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NT-0249 is a novel small molecule developed by NodThera, a biotechnology company focused on creating potent and selective inhibitors for the NLRP3 inflammasome. This compound is designed to treat diseases driven by chronic inflammation, such as osteoarthritis, Alzheimer’s disease, and heart disease .
Preparation Methods
The specific synthetic routes and reaction conditions for NT-0249 have not been disclosed in the available literature. it is known that NT-0249 is a peripherally restricted NLRP3 inflammasome inhibitor, which suggests that its synthesis involves creating a molecule that can selectively inhibit the NLRP3 inflammasome without penetrating the central nervous system .
Chemical Reactions Analysis
NT-0249 undergoes various chemical reactions, primarily focusing on its role as an NLRP3 inflammasome inhibitor. The compound exhibits sub-micromolar blood potency and optimized plasma protein binding, providing an optimal pharmacokinetic and pharmacodynamic profile . The major products formed from these reactions are typically related to the inhibition of the NLRP3 inflammasome, leading to reduced levels of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
Scientific Research Applications
NT-0249 has shown promise in several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, NT-0249 serves as a model compound for studying the inhibition of the NLRP3 inflammasome. In biology and medicine, it has demonstrated potential in treating chronic inflammatory diseases by reducing the levels of pro-inflammatory cytokines . Additionally, NT-0249’s pharmacokinetic profile supports its use as a once-a-day therapy, making it a convenient option for patients .
Mechanism of Action
NT-0249 exerts its effects by selectively inhibiting the NLRP3 inflammasome, a cytosolic signaling receptor responsible for activating pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . By targeting the NLRP3 inflammasome, NT-0249 reduces the production of these cytokines, thereby mitigating inflammation and its associated symptoms .
Comparison with Similar Compounds
NT-0249 is unique in its ability to selectively inhibit the NLRP3 inflammasome without penetrating the central nervous system, making it a peripherally restricted inhibitor . Similar compounds include NT-0796, another NLRP3 inflammasome inhibitor developed by NodThera, which is designed to penetrate the blood-brain barrier and target neuroinflammatory diseases . Other NLRP3 inhibitors in development focus on different aspects of inflammasome inhibition, but NT-0249 stands out due to its optimized pharmacokinetic and pharmacodynamic profile .
Properties
CAS No. |
2763617-39-4 |
|---|---|
Molecular Formula |
C22H28N5NaO4S |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[(1-methylpyrazol-4-yl)-[[(2S)-oxolan-2-yl]methyl]sulfamoyl]azanide |
InChI |
InChI=1S/C22H29N5O4S.Na/c1-26-13-17(12-23-26)27(14-18-7-4-10-31-18)32(29,30)25-22(28)24-21-19-8-2-5-15(19)11-16-6-3-9-20(16)21;/h11-13,18H,2-10,14H2,1H3,(H2,24,25,28);/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
VIQOIGVHQODXOY-FERBBOLQSA-M |
Isomeric SMILES |
CN1C=C(C=N1)N(C[C@@H]2CCCO2)S(=O)(=O)[N-]C(=O)NC3=C4CCCC4=CC5=C3CCC5.[Na+] |
Canonical SMILES |
CN1C=C(C=N1)N(CC2CCCO2)S(=O)(=O)[N-]C(=O)NC3=C4CCCC4=CC5=C3CCC5.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


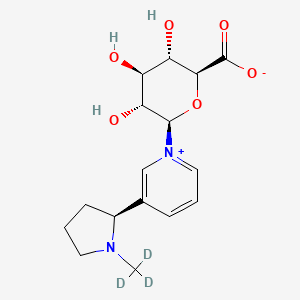
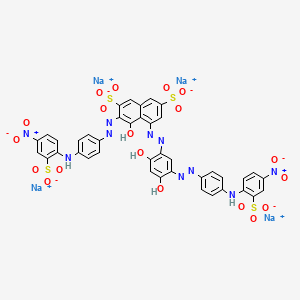
![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
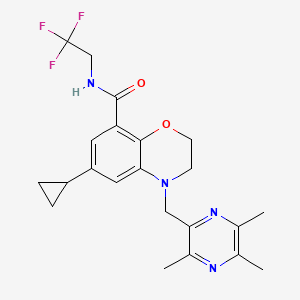
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)
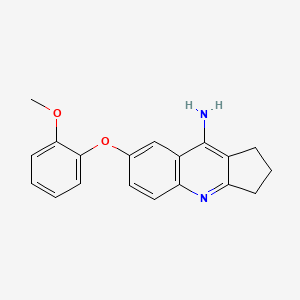
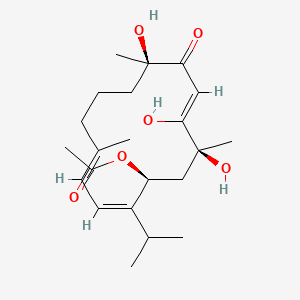
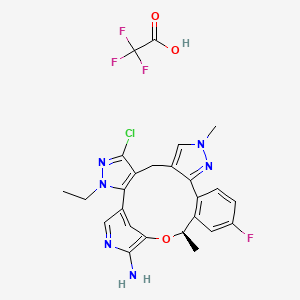
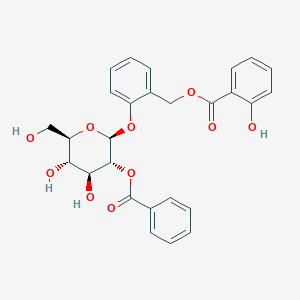
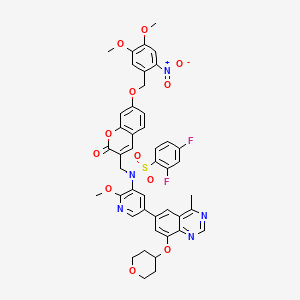
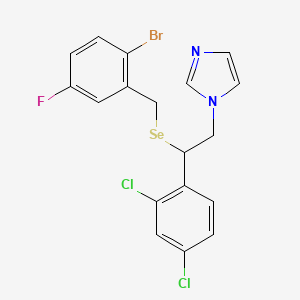
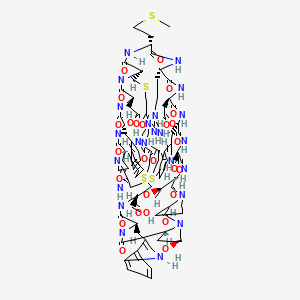
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
